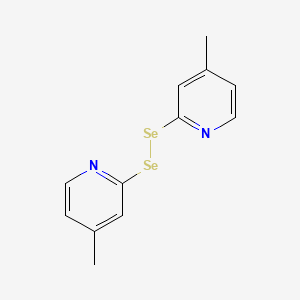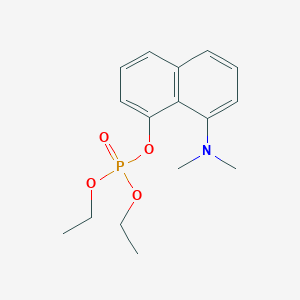
Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester is a compound that belongs to the class of phosphoric acid esters. These esters are significant in various biochemical processes and industrial applications. The compound is characterized by the presence of a phosphoric acid group esterified with an 8-(dimethylamino)-1-naphthalenyl group and two ethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid esters typically involves the reaction of phosphoric acid with alcohols. For this specific compound, the synthesis can be achieved by reacting 8-(dimethylamino)-1-naphthol with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of phosphoric acid esters often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. Catalysts like sulfuric acid or phosphoric acid can be used to enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions with water as the reagent.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides or amines can be used for substitution reactions.
Major Products
Hydrolysis: Phosphoric acid and 8-(dimethylamino)-1-naphthol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of phosphorylation processes and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The compound exerts its effects through the interaction of the phosphoric acid ester group with various molecular targets. In biological systems, it can participate in phosphorylation reactions, which are crucial for cellular signaling and metabolism . The compound can also act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, dimethyl 4-nitrophenyl ester
- Phosphoric acid, diethyl 4-nitrophenyl ester
- Phosphoric acid, diphenyl ester
Uniqueness
Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester is unique due to the presence of the 8-(dimethylamino)-1-naphthalenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other phosphoric acid esters and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
499125-65-4 |
|---|---|
Fórmula molecular |
C16H22NO4P |
Peso molecular |
323.32 g/mol |
Nombre IUPAC |
[8-(dimethylamino)naphthalen-1-yl] diethyl phosphate |
InChI |
InChI=1S/C16H22NO4P/c1-5-19-22(18,20-6-2)21-15-12-8-10-13-9-7-11-14(16(13)15)17(3)4/h7-12H,5-6H2,1-4H3 |
Clave InChI |
AHRBUQKOYTZVCR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=CC2=C1C(=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


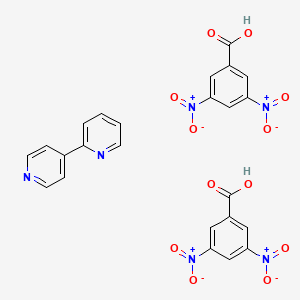

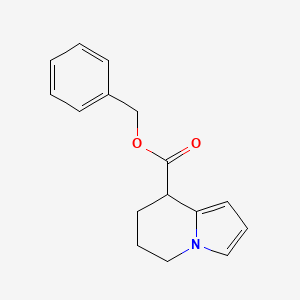

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
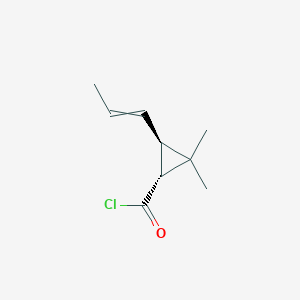
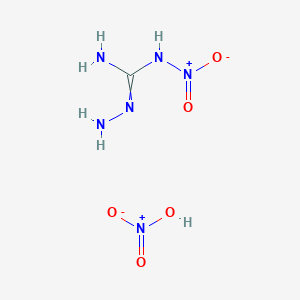
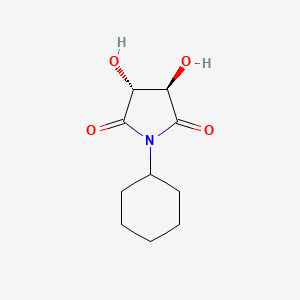
phosphanium](/img/structure/B14250395.png)

![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
